Absolute Configuration: Enantiomeric Differentiation vs. (S)-7-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
The target compound possesses an (R)-absolute configuration at the C-1 position, whereas its direct enantiomer (CAS 1335884-45-1) is the (S)-form . In the related 2-aminotetralin class, the stereochemistry at the chiral center has been shown to dictate functional activity; for instance, the (S)-enantiomer of 2-aminotetralin derivatives retains high affinity and selectivity for the 5-HT7 receptor, whereas the (R)-enantiomer is often inactive or shows a different profile. [1] Both enantiomers are available from commercial sources with identical molecular weights (211.69 g/mol) and identical molecular formulas (C₁₁H₁₄ClNO), underscoring that discrimination relies solely on chiral analytical methods such as chiral HPLC or optical rotation .
| Evidence Dimension | Stereochemistry at C-1 |
|---|---|
| Target Compound Data | (R)-configuration (CAS 1336125-41-7) |
| Comparator Or Baseline | (S)-configuration (CAS 1335884-45-1) – identical molecular formula and weight |
| Quantified Difference | Enantiomeric. Pharmacological activity is expected to be divergent based on class-level SAR for aminotetralins [1]. |
| Conditions | Chiral HPLC, optical rotation, or X-ray crystallography for absolute configuration determination |
Why This Matters
For end-users in drug discovery, selecting the correct enantiomer is critical to ensure target engagement and valid SAR data, preventing duplicate screening efforts with an inactive stereoisomer.
- [1] Holmberg, P. et al. Novel 2-Aminotetralin and 3-AminoChroman Derivatives as Selective Serotonin 5-HT7 Receptor Agonists and Antagonists. J. Med. Chem. 2004, 47, 3927-3930. View Source
